6-Hydroxy Buspirone-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

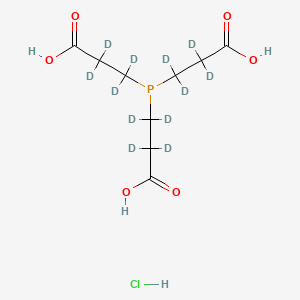

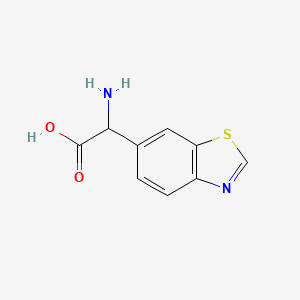

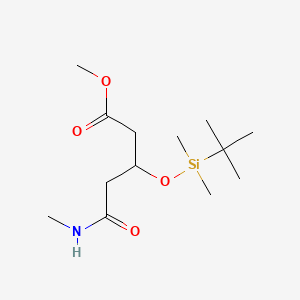

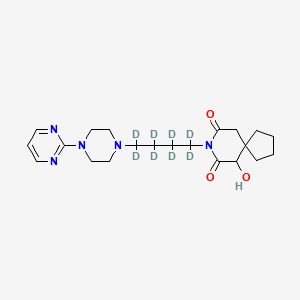

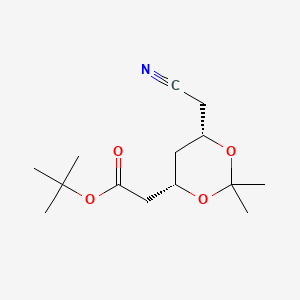

6-Hydroxy Buspirone-d8 is a deuterated analog of 6-Hydroxy Buspirone, which is a major active metabolite of the anxiolytic drug Buspirone. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Buspirone and its metabolites . The deuterium atoms in this compound make it particularly useful in mass spectrometry studies due to its distinct mass difference from the non-deuterated form .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxy Buspirone-d8 involves the hydroxylation of Buspirone followed by the incorporation of deuterium atoms. One common method is the enzymatic resolution of racemic 6-acetoxybuspirone using L-amino acid acylase from Aspergillus melleus, which selectively hydrolyzes the (S)-enantiomer to produce (S)-6-Hydroxy Buspirone . The ®-enantiomer can then be converted to ®-6-Hydroxy Buspirone by acid hydrolysis. The deuterium atoms are introduced through a subsequent deuteration step.

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic resolution and deuteration processes. The use of biocatalysts and optimized reaction conditions ensures high yield and enantiomeric purity .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxy Buspirone-d8 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted piperazine derivatives .

Applications De Recherche Scientifique

6-Hydroxy Buspirone-d8 is widely used in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry studies.

Biology: Studied for its interactions with serotonin receptors and its role as a metabolite of Buspirone.

Medicine: Investigated for its potential therapeutic effects and its contribution to the pharmacological profile of Buspirone.

Industry: Used in the development and validation of analytical methods for drug testing and quality control.

Mécanisme D'action

The mechanism of action of 6-Hydroxy Buspirone-d8 involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine 1A receptor. This interaction leads to the modulation of neurotransmitter release and contributes to the anxiolytic effects of Buspirone . The deuterium atoms in this compound do not significantly alter its pharmacological activity but provide a useful tool for studying its pharmacokinetics and metabolism .

Comparaison Avec Des Composés Similaires

6-Hydroxy Buspirone: The non-deuterated form, which is also a major metabolite of Buspirone.

5-Hydroxy Buspirone: Another hydroxylated metabolite of Buspirone with similar pharmacological properties.

8-Hydroxy Buspirone: A less common metabolite with distinct pharmacokinetic properties.

Uniqueness: 6-Hydroxy Buspirone-d8 is unique due to the presence of deuterium atoms, which make it particularly useful in mass spectrometry studies. This allows for precise tracking and quantification in pharmacokinetic studies, providing valuable insights into the metabolism and distribution of Buspirone and its metabolites .

Propriétés

IUPAC Name |

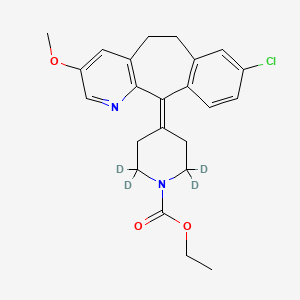

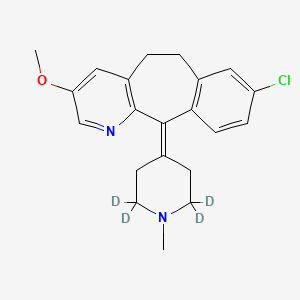

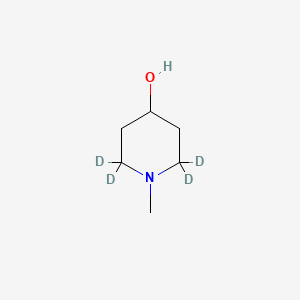

10-hydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/i3D2,4D2,10D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZNAHJIJGCFJJ-QGZHXTQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)C(C1=O)O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675925 |

Source

|

| Record name | 6-Hydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl](~2~H_8_)butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189644-16-3 |

Source

|

| Record name | 6-Hydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl](~2~H_8_)butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride](/img/structure/B564376.png)